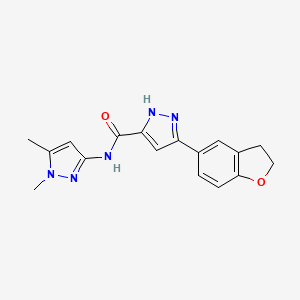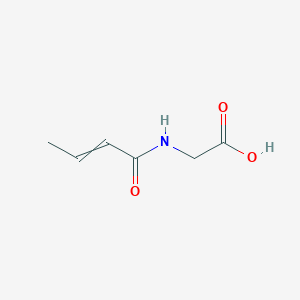
7-(2-propyl-1H-imidazol-1-yl)isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-propyl-1H-imidazol-1-yl)isoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features an imidazole ring fused to an isoquinoline core, with a propyl group attached to the imidazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-propyl-1H-imidazol-1-yl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Isoquinoline Core: Starting from a suitable precursor such as 2-nitrobenzaldehyde, the isoquinoline core can be synthesized through a Pomeranz-Fritsch reaction.
Introduction of the Imidazole Ring: The imidazole ring can be introduced via a condensation reaction with a suitable diamine.
Attachment of the Propyl Group: The propyl group can be introduced through an alkylation reaction using propyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-propyl-1H-imidazol-1-yl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 7-(2-propyl-1H-imidazol-1-yl)isoquinolin-1(2H)-one would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity. The imidazole ring is known to coordinate with metal ions, which could be a part of its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
7-(1H-imidazol-1-yl)isoquinolin-1(2H)-one: Lacks the propyl group.
7-(2-methyl-1H-imidazol-1-yl)isoquinolin-1(2H)-one: Contains a methyl group instead of a propyl group.
7-(2-ethyl-1H-imidazol-1-yl)isoquinolin-1(2H)-one: Contains an ethyl group instead of a propyl group.
Uniqueness
The presence of the propyl group in 7-(2-propyl-1H-imidazol-1-yl)isoquinolin-1(2H)-one may confer unique chemical and biological properties, such as increased lipophilicity or altered binding affinity to molecular targets.
Propiedades
Fórmula molecular |
C15H15N3O |
|---|---|
Peso molecular |
253.30 g/mol |
Nombre IUPAC |
7-(2-propylimidazol-1-yl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H15N3O/c1-2-3-14-16-8-9-18(14)12-5-4-11-6-7-17-15(19)13(11)10-12/h4-10H,2-3H2,1H3,(H,17,19) |
Clave InChI |
FTNSOALIXPMNQI-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC=CN1C2=CC3=C(C=C2)C=CNC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Hydroxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105143.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B14105150.png)

![N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14105162.png)
![5-(2-hydroxy-4-methylphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14105163.png)
![9-(4-methoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105167.png)
![N-[4-(acetylamino)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14105183.png)
![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105186.png)
![N-(2-chlorobenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14105192.png)
![3-[(2-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105206.png)
![3-(2-fluorobenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14105209.png)
![1-Phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105210.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105214.png)
